4-methyl-2'-phenylhexahydro-1'H-spiro[cyclohexane-1,4'-pyrrolo[3,4-a]pyrrolizine]-1',3'(2'H)-dione
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Overview
Description
4-methyl-2’-phenylhexahydro-1’H-spiro[cyclohexane-1,4’-pyrrolo[3,4-a]pyrrolizine]-1’,3’(2’H)-dione is a complex spirocyclic compound characterized by its unique structure, which includes a spiro junction between a cyclohexane ring and a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2’-phenylhexahydro-1’H-spiro[cyclohexane-1,4’-pyrrolo[3,4-a]pyrrolizine]-1’,3’(2’H)-dione typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a ketone, formaldehyde, and a primary amine react to form a β-amino ketone intermediate. This intermediate can then undergo cyclization and further functionalization to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2’-phenylhexahydro-1’H-spiro[cyclohexane-1,4’-pyrrolo[3,4-a]pyrrolizine]-1’,3’(2’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-methyl-2’-phenylhexahydro-1’H-spiro[cyclohexane-1,4’-pyrrolo[3,4-a]pyrrolizine]-1’,3’(2’H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-2’-phenylhexahydro-1’H-spiro[cyclohexane-1,4’-pyrrolo[3,4-a]pyrrolizine]-1’,3’(2’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
- 3′-Phenyl-1′H-spiro[cyclohexane-1,2′-quinazolin]-4′(3′H)-one
Uniqueness
4-methyl-2’-phenylhexahydro-1’H-spiro[cyclohexane-1,4’-pyrrolo[3,4-a]pyrrolizine]-1’,3’(2’H)-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4'-methyl-2-phenylspiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,1'-cyclohexane]-1,3-dione |
InChI |
InChI=1S/C21H26N2O2/c1-14-9-11-21(12-10-14)18-17(16-8-5-13-22(16)21)19(24)23(20(18)25)15-6-3-2-4-7-15/h2-4,6-7,14,16-18H,5,8-13H2,1H3 |
InChI Key |
CFLFEHOWXPFODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C3C(C4N2CCC4)C(=O)N(C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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